molecular formula C42H36F6O6P2Ru B6336317 carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane CAS No. 38596-61-1

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane

Cat. No.: B6336317
CAS No.: 38596-61-1
M. Wt: 913.7 g/mol
InChI Key: UKQAOHZHDWPBQZ-UHFFFAOYSA-N
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Description

The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several steps, each requiring specific conditions and reagents:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.

    Reduction: Methanol can be reduced to methane under specific conditions.

    Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, potassium permanganate.

    Reducing Agents: Hydrogen, lithium aluminum hydride.

    Catalysts: Ruthenium complexes, copper-zinc-alumina.

Major Products

    Carbon Dioxide: From the oxidation of carbon monoxide.

    Methane: From the reduction of methanol.

    Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.

Scientific Research Applications

This compound has numerous applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.

    Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves several molecular targets and pathways:

    Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.

    Biological Interactions: The compound can interact with biological molecules, altering their structure and function.

    Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.

    Ethanol: Similar to methanol but less toxic and with different industrial uses.

    Platinum: Similar to ruthenium but more widely used in catalysis and medicine.

    Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.

    Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.

Uniqueness

This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.

Properties

IUPAC Name

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQAOHZHDWPBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36F6O6P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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